[4-(2-Methoxyethyl)phenyl]methanol

Catalog No.
S872404
CAS No.
886531-77-7
M.F
C10H14O2
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(2-Methoxyethyl)phenyl]methanol

CAS Number

886531-77-7

Product Name

[4-(2-Methoxyethyl)phenyl]methanol

IUPAC Name

[4-(2-methoxyethyl)phenyl]methanol

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C10H14O2/c1-12-7-6-9-2-4-10(8-11)5-3-9/h2-5,11H,6-8H2,1H3

InChI Key

YRRXFACJFHQACB-UHFFFAOYSA-N

SMILES

COCCC1=CC=C(C=C1)CO

Canonical SMILES

COCCC1=CC=C(C=C1)CO

[4-(2-Methoxyethyl)phenyl]methanol, with the chemical formula C10H14O2C_{10}H_{14}O_2 and a molecular weight of 166.22 g/mol, is a compound characterized by the presence of a methanol group attached to a phenyl ring that is further substituted with a 2-methoxyethyl group. This compound is recognized for its white to almost white crystalline appearance and is soluble in methanol. It has a melting point ranging from 41.0 to 45.0 °C and a boiling point of approximately 125 °C at reduced pressure (3 mmHg) .

Typical of alcohols and phenolic compounds, including:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Oxidation: Conversion to ketones or aldehydes under appropriate conditions.
  • Substitution Reactions: The hydroxyl group can be substituted by halogens or other nucleophiles.

These reactions are significant for modifying its chemical properties and enhancing its applicability in various fields.

The synthesis of [4-(2-Methoxyethyl)phenyl]methanol typically involves the following methods:

  • Alkylation of Phenol: Starting from phenol, the compound can be synthesized through alkylation using 2-methoxyethyl bromide in the presence of a base like sodium hydroxide.
  • Reduction Reactions: The corresponding ketone or aldehyde can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

These methods allow for the production of [4-(2-Methoxyethyl)phenyl]methanol with high purity and yield.

[4-(2-Methoxyethyl)phenyl]methanol finds applications in various fields:

  • Pharmaceutical Industry: As an intermediate in the synthesis of pharmaceuticals.
  • Cosmetic Formulations: Due to its potential antioxidant properties, it may be included in skincare products.
  • Chemical Research: Used as a reagent or building block in organic synthesis.

Several compounds share structural similarities with [4-(2-Methoxyethyl)phenyl]methanol. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
4-(2-Methoxyethyl)phenolC9H12O2C_9H_{12}O_2Lacks the methanol group; used as an antioxidant.
4-EthylphenolC10H14OC_{10}H_{14}OSimilar structure but different alkyl substitution.
4-(Hydroxyethyl)phenolC9H12O3C_{9}H_{12}O_3Contains an additional hydroxyl group; more polar.

The uniqueness of [4-(2-Methoxyethyl)phenyl]methanol lies in its specific combination of functional groups, which may impart distinctive chemical reactivity and biological activity compared to these similar compounds.

XLogP3

1.1

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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